Arachidonsäure-N-Hydroxysuccinimid-Ester
Übersicht
Beschreibung
Arachidic Acid N-Hydroxysuccinimide Ester is a lipid compound composed of a saturated fatty acid with a 20-carbon chain and a terminal N-Hydroxysuccinimide ester. This compound is known for its ability to label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules . It is widely used in research for its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Arachidic Acid N-Hydroxysuccinimide Ester has garnered significant attention in scientific research due to its versatile applications:
Wirkmechanismus
Target of Action
Arachidic Acid N-Hydroxysuccinimide Ester (AHSNE) is a lipid comprised of a saturated fatty acid with a 20-carbon chain with a terminal NHS ester . The primary targets of AHSNE are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These targets play crucial roles in various biological processes, including protein function and gene expression.
Mode of Action
AHSNE interacts with its targets through its NHS ester group, which can react with primary amines to form stable amide bonds . This reaction results in the labeling of the target molecules with arachidic acid, a long-chain fatty acid. This modification can influence the properties of the target molecules, potentially affecting their function or interactions with other molecules.
Biochemical Pathways
The specific biochemical pathways affected by AHSNE depend on the nature of the target molecules. For example, if the target is a protein, the attachment of arachidic acid could affect the protein’s structure and function, potentially influencing the biochemical pathways in which the protein is involved. The exact pathways affected would need to be determined experimentally for each specific target .
Result of Action
The molecular and cellular effects of AHSNE’s action depend on the specific targets and their roles in the cell. By labeling primary amines on proteins and other molecules, AHSNE could potentially alter their properties and functions. This could have a range of effects, from changes in molecular interactions and signaling pathways to alterations in cellular behavior .
Action Environment
The action, efficacy, and stability of AHSNE can be influenced by various environmental factors. For example, the presence of water or air moisture can lead to hydrolysis of NHS esters, potentially reducing their reactivity . Additionally, factors such as pH and temperature can also affect the stability and reactivity of AHSNE. Therefore, careful control of the environment is important when using AHSNE for bioconjugation or other applications .
Biochemische Analyse
Biochemical Properties
Arachidic Acid N-Hydroxysuccinimide Ester is known for its potential as an acid-base catalyst, facilitating the formation of novel bonds between molecules . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Molecular Mechanism
The molecular mechanism of Arachidic Acid N-Hydroxysuccinimide Ester involves its NHS ester group, which can react with primary amines in proteins and other biomolecules . This can lead to the formation of covalent bonds, resulting in the modification of these molecules .
Temporal Effects in Laboratory Settings
Nhs esters are generally sensitive to hydrolysis, which can affect their stability and long-term effects .
Metabolic Pathways
Arachidic Acid N-Hydroxysuccinimide Ester is derived from arachidic acid, a saturated fatty acid abundant in various natural sources such as vegetable oils and animal fats
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Arachidic Acid N-Hydroxysuccinimide Ester typically involves the esterification of arachidic acid with N-Hydroxysuccinimide. This reaction is often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent hydrolysis and ensure high yield.
Industrial Production Methods: Industrial production of Arachidic Acid N-Hydroxysuccinimide Ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and purity. The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: Arachidic Acid N-Hydroxysuccinimide Ester undergoes various chemical reactions, including:
Substitution Reactions: The N-Hydroxysuccinimide ester group can react with primary amines to form stable amide bonds.
Catalytic Reactions: It can act as an acid-base catalyst, facilitating the formation of novel bonds between molecules.
Common Reagents and Conditions:
Major Products Formed: The primary product formed from the reaction of Arachidic Acid N-Hydroxysuccinimide Ester with amines is an amide bond, which is stable and useful in various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxysuccinimide Esters: These compounds share the reactive ester group and are used for similar applications in bioconjugation and labeling.
Acrylic Acid N-Hydroxysuccinimide Ester: Used in the synthesis of hydrogels and other polymeric materials.
Uniqueness: Arachidic Acid N-Hydroxysuccinimide Ester is unique due to its long 20-carbon chain, which imparts specific properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring long-chain fatty acids .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) icosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQWMRGPQVJCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292084 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69888-87-5 | |
Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69888-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.